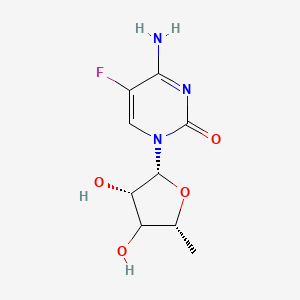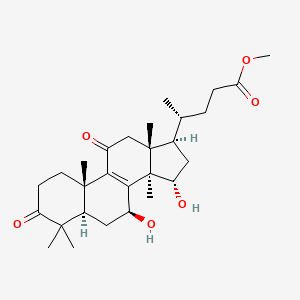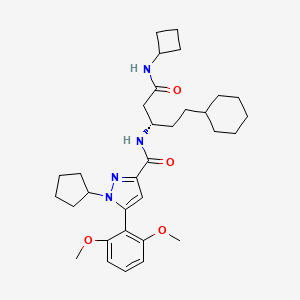
APJ receptor agonist 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APJ receptor agonist 7 is a compound that targets the apelin receptor, also known as the APJ receptor. This receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. This compound has been studied for its potential therapeutic applications, particularly in the treatment of heart failure and other cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of APJ receptor agonist 7 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure the desired reaction conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions: APJ receptor agonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced binding affinity and selectivity for the APJ receptor. These derivatives are further evaluated for their pharmacological properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
APJ receptor agonist 7 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool compound to study the structure-activity relationship of APJ receptor ligands. In biology, it is used to investigate the physiological and pathological roles of the apelin receptor in different tissues and organs. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of heart failure, hypertension, and other cardiovascular diseases.
Wirkmechanismus
APJ receptor agonist 7 exerts its effects by binding to the apelin receptor and activating downstream signaling pathways. The binding of the agonist to the receptor induces conformational changes that facilitate the interaction with G proteins, leading to the activation of intracellular signaling cascades. These pathways include the activation of protein kinase B (Akt), extracellular signal-regulated kinases (ERK1/2), and other kinases involved in cell survival, proliferation, and metabolism. The activation of these pathways results in various physiological effects, such as increased cardiac contractility, vasodilation, and improved metabolic function .
Vergleich Mit ähnlichen Verbindungen
APJ receptor agonist 7 is unique in its high affinity and selectivity for the apelin receptor compared to other similar compounds. Some of the similar compounds include apelin-13, elabela, and BMS-986224. While apelin-13 and elabela are endogenous ligands for the apelin receptor, this compound is a synthetic compound designed to mimic their effects with improved pharmacokinetic properties. BMS-986224 is another synthetic APJ receptor agonist that has been studied for its potential therapeutic applications in heart failure. this compound has shown distinct advantages in terms of its binding affinity, selectivity, and pharmacological profile .
Eigenschaften
Molekularformel |
C32H46N4O4 |
|---|---|
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
N-[(3S)-1-(cyclobutylamino)-5-cyclohexyl-1-oxopentan-3-yl]-1-cyclopentyl-5-(2,6-dimethoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C32H46N4O4/c1-39-28-16-9-17-29(40-2)31(28)27-21-26(35-36(27)25-14-6-7-15-25)32(38)34-24(19-18-22-10-4-3-5-11-22)20-30(37)33-23-12-8-13-23/h9,16-17,21-25H,3-8,10-15,18-20H2,1-2H3,(H,33,37)(H,34,38)/t24-/m0/s1 |
InChI-Schlüssel |
LOYFGOQECXZGSS-DEOSSOPVSA-N |
Isomerische SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3CCCC3)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)NC5CCC5 |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3CCCC3)C(=O)NC(CCC4CCCCC4)CC(=O)NC5CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
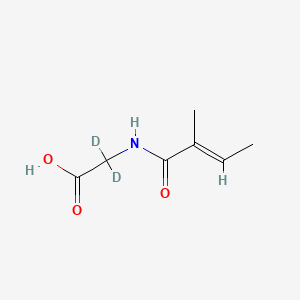
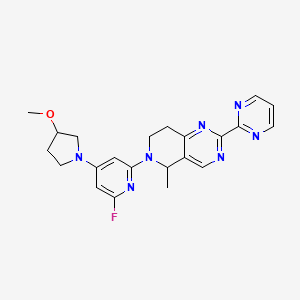
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
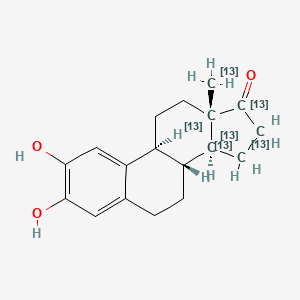
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)

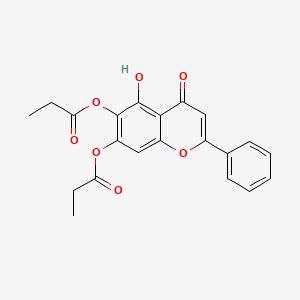

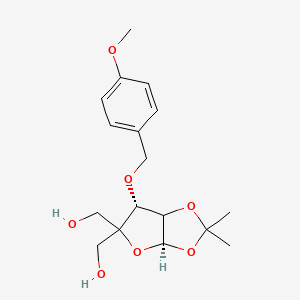
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

